5-Amino-6-(dimethylamino)-3,4-dihydropyrimidin-4-one
Overview
Description
The compound “5-Amino-6-(dimethylamino)-3,4-dihydropyrimidin-4-one” is a pyrimidine derivative . Pyrimidines are aromatic heterocyclic organic compounds similar to pyridine and benzene, and have a wide range of applications in the chemical industry .
Synthesis Analysis
The synthesis of such compounds often involves aminodehalogenation reactions . These reactions are typically performed using microwave-assisted synthesis, which is a well-established method for the preparation of a wide range of organic compounds .Chemical Reactions Analysis
The compound can undergo various chemical reactions. For instance, Burkholderia sp. MAK1, a soil bacterium, has been shown to convert different pyridin-2-amines and pyridin-2-ones into their 5-hydroxy derivatives .Scientific Research Applications
Immunology Research
- Application : The compound is used in the study of Mucosal-associated invariant T (MAIT) cells, an abundant class of innate T cells restricted by the MHC I-related molecule MR1 .
- Methods : The compound, also known as 5-amino-6-D-ribitylaminouracil (5-A-RU), is modified in situ by methylglyoxal (MeG) to produce MR1 tetramers, which are important tools for the study of MAIT cells .
- Results : The study found that synthetic 5-A-RU·HCl produced by this method may be used in protocols for the stimulation of human MAIT cells and production of both human and mouse MR1 tetramers for MAIT cell identification .
Antidepressant Synthesis
- Application : The compound is used in the synthesis of antidepressant molecules via metal-catalyzed reactions .
- Methods : The synthesis involves different transition metals, including iron, nickel, ruthenium, and others, serving as catalysts in the synthesis of antidepressants .
- Results : The review examines current developments in the catalytic synthesis of antidepressants and their potential application over the previous thirteen years .
Riboflavin Precursor
- Application : The compound, also known as 5-amino-6-D-ribitylaminouracil (5-A-RU), undergoes a condensation reaction with the reactive carbonyl species (RCS) glyoxal (G) and methylglyoxal (MG), to produce potent MAIT cell antigens .
- Methods : The study involves the synthesis and characterization of the MR1 ligand precursor 5-amino-6-D-ribitylaminouracil (5-A-RU) .
- Results : The study found that 5-A-RU forms a Schiff base .
Synthesis of Pyrimidine-Containing Compounds
- Application : The compound is used in the synthesis of new pyrimidine-containing compounds .
- Methods : The study involves a one-pot reaction between primary amines, 1,1-bis-(methylthio)-2-nitroethene, ninhydrin, and barbituric acid .
- Results : The reaction provides a simple method for the preparation of 5-(2-(alkylamino)-1,3-dioxo-2,3-dihydro-1H-inden-2-yl)-6-hydroxypyrimidine-2,4(1H,3H)-dione derivatives with potential synthetic and pharmacological interest .
Synthesis of 5-Substituted 2-Amino-4,6-Dichloropyrimidines
- Application : The compound is used in the synthesis of 5-substituted 2-amino-4,6-dichloropyrimidines .
- Methods : The optimized procedure uses Vilsmeier–Haack–Arnold reagent, followed by immediate deprotection of the (dimethylamino)methylene protecting groups .
- Results : The method converts the 2-amino-4,6-dihydroxypyrimidine analogs to novel 5-substituted 2-amino-4,6-dichloropyrimidines in high yields .
Synthesis of Antidepressant Molecules
- Application : The compound is used in the synthesis of antidepressant molecules via metal-catalyzed reactions .
- Methods : The synthesis involves different transition metals, including iron, nickel, ruthenium, and others, serving as catalysts in the synthesis of antidepressants .
- Results : The review examines current developments in the catalytic synthesis of antidepressants and their potential application over the previous thirteen years .
Synthesis of Anti-depressant Molecules
- Application : The compound is used in the synthesis of anti-depressant molecules via metal-catalyzed reactions .
- Methods : The synthesis involves different transition metals, including iron, nickel, ruthenium, and others, serving as catalysts in the synthesis of antidepressants .
- Results : The review examines current developments in the catalytic synthesis of antidepressants and their potential application over the previous thirteen years .
Synthesis of New Pyrimidine-Containing Compounds
- Application : The compound is used in the synthesis of new pyrimidine-containing compounds .
- Methods : The study involves a one-pot reaction between primary amines, 1,1-bis-(methylthio)-2-nitroethene, ninhydrin, and barbituric acid .
- Results : The reaction provides a simple method for the preparation of 5-(2-(alkylamino)-1,3-dioxo-2,3-dihydro-1H-inden-2-yl)-6-hydroxypyrimidine-2,4(1H,3H)-dione derivatives with potential synthetic and pharmacological interest .
Synthesis of 5-Substituted 2-Amino-4,6-Dichloropyrimidines
- Application : The compound is used in the synthesis of 5-substituted 2-amino-4,6-dichloropyrimidines .
- Methods : The optimized procedure uses Vilsmeier–Haack–Arnold reagent, followed by immediate deprotection of the (dimethylamino)methylene protecting groups .
- Results : The method converts the 2-amino-4,6-dihydroxypyrimidine analogs to novel 5-substituted 2-amino-4,6-dichloropyrimidines in high yields .
properties
IUPAC Name |
5-amino-4-(dimethylamino)-1H-pyrimidin-6-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10N4O/c1-10(2)5-4(7)6(11)9-3-8-5/h3H,7H2,1-2H3,(H,8,9,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GDOVKJUKGIMEJN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=C(C(=O)NC=N1)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10N4O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
154.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Amino-6-(dimethylamino)-3,4-dihydropyrimidin-4-one |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.